Introduction: The Strategic Importance of a Fluorinated Scaffold
Introduction: The Strategic Importance of a Fluorinated Scaffold
An In-Depth Technical Guide to N-(4-fluorophenyl)piperidin-4-amine dihydrochloride
Executive Summary: This guide provides a comprehensive technical overview of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (CAS Number: 1193389-70-6), a pivotal chemical intermediate in modern drug discovery and organic synthesis. As a derivative of the privileged 4-anilinopiperidine scaffold, this compound serves as a critical building block for a wide array of pharmacologically active molecules. This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the compound's physicochemical properties, synthesis, analytical characterization, and applications. It also addresses the crucial safety considerations and the evolving regulatory landscape surrounding its use, particularly its identification as a precursor in the synthesis of controlled substances.
The 4-anilinopiperidine core is a cornerstone in pharmaceutical development, forming the structural basis for numerous FDA-approved drugs.[1] Its versatility allows for extensive modification, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorine atom to the phenyl ring, as seen in N-(4-fluorophenyl)piperidin-4-amine, is a deliberate and strategic choice in medicinal chemistry. Fluorination can significantly enhance metabolic stability, modulate the basicity (pKa) of nearby nitrogen atoms, and improve binding affinity to biological targets by participating in specific electrostatic interactions.[1]
N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is the salt form of this parent amine, which offers improved stability and solubility in aqueous media, making it more amenable for use in various experimental and synthetic settings.[2] Its primary significance lies in its role as a versatile intermediate, or building block, for constructing more complex molecules, particularly in the exploration of novel therapeutics.[1][3]
Physicochemical and Structural Properties
The fundamental identity and characteristics of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride are summarized below. Accurate identification via its CAS number is critical to distinguish it from its free base and other related isomers.
Table 1: Core Properties of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1193389-70-6 | [2][4] |
| IUPAC Name | N-(4-fluorophenyl)piperidin-4-amine;dihydrochloride | [4] |
| Molecular Formula | C₁₁H₁₇Cl₂FN₂ | [2][4] |
| Molecular Weight | 267.17 g/mol | [2][4] |
| Canonical SMILES | C1CNCCC1NC2=CC=C(C=C2)F.Cl.Cl | [4] |
| InChI Key | USZJNIIDUJGFGW-UHFFFAOYSA-N | [4] |
| Parent Compound | N-(4-Fluorophenyl)-4-piperidinamine (CAS: 38043-08-2) |[4] |
Caption: 2D Structure of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride.
Synthesis and Manufacturing Context
The synthesis of N-(4-fluorophenyl)piperidin-4-amine typically involves a coupling reaction between a piperidine precursor and a fluorinated aniline. A common and efficient laboratory-scale method is reductive amination.
Causality in Synthesis: The choice of a Boc-protected piperidone (N-Boc-4-piperidone) is strategic. The tert-butyloxycarbonyl (Boc) group serves two purposes:
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Activation: It modulates the reactivity of the piperidine nitrogen.
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Protection: It prevents side reactions at the piperidine nitrogen, ensuring that the desired C-N bond formation occurs between the piperidone's carbonyl group and the aniline.
The subsequent removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a clean and high-yielding deprotection step. The final dihydrochloride salt is then formed by treating the free amine with excess hydrochloric acid.
Caption: General synthetic workflow for N-(4-fluorophenyl)piperidin-4-amine dihydrochloride.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the compound. A combination of spectroscopic methods provides a self-validating system for characterization.[1]
Table 2: Spectroscopic Analysis Techniques
| Technique | Expected Observations | Causality/Interpretation |
|---|---|---|
| ¹H-NMR | Aromatic Region: Complex multiplets for protons on the fluorophenyl ring due to H-H and H-F coupling.Aliphatic Region: Signals corresponding to the non-equivalent axial and equatorial protons of the piperidine ring.Amine Protons: Broad singlets for the N-H protons, with chemical shifts dependent on solvent and concentration. | Provides a map of the carbon-hydrogen framework, confirming the connectivity of the piperidine and fluorophenyl moieties.[1] |
| ¹³C-NMR | Aromatic Carbons: Distinct signals for the six carbons of the fluorophenyl ring, with the carbon directly bonded to fluorine showing a characteristic large C-F coupling constant.Aliphatic Carbons: Signals for the piperidine ring carbons. | Confirms the number of unique carbon environments in the molecule. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₁H₁₅FN₂), as the HCl salts typically dissociate in the ion source. | Determines the molecular weight of the parent compound, confirming its elemental composition.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine groups), C-N stretching, aromatic C=C stretching, and C-F stretching. | Confirms the presence of key functional groups within the molecule.[1][4] |
Applications in Research and Drug Development
The utility of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride stems from its adaptable core structure, making it valuable in several research contexts.
Medicinal Chemistry Building Block
The compound is a quintessential "medchem building block."[3] Its structure contains multiple points for chemical modification (the two nitrogen atoms), allowing chemists to generate large libraries of analogues for structure-activity relationship (SAR) studies.[1] This process is fundamental to optimizing a lead compound's efficacy, selectivity, and safety profile.
Scaffolding for Biologically Active Molecules
Derivatives of N-(4-fluorophenyl)piperidin-4-amine have been investigated for their interaction with various biological targets.
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Dopamine Receptors: The 4-anilinopiperidine scaffold is known to interact with dopamine receptors. The piperidine nitrogen can form key electrostatic interactions with acidic residues in the receptor's binding pocket, while the fluorophenyl group engages in hydrophobic and π-π stacking interactions.[3] Certain derivatives have shown high binding affinity for dopamine D4 receptors, with Ki values in the nanomolar range.[3]
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Opioid Receptors: This scaffold is infamously a direct precursor to potent fentanyl analogues.[1][5] The N-acylation of the piperidine nitrogen followed by N-alkylation of the aniline nitrogen can produce powerful opioid agonists.
Caption: Dual role of the scaffold in legitimate research and as a controlled substance precursor.
Safety, Handling, and Regulatory Status
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is associated with the following hazards:
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H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[4]
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H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[4]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Regulatory Scrutiny
The 4-anilinopiperidine chemical family is under intense regulatory scrutiny due to its use in the clandestine synthesis of fentanyl and its analogues. The U.S. Drug Enforcement Administration (DEA) has identified 4-anilinopiperidine and its derivatives as critical precursors.[5] Specifically, the N-Boc protected form, tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, is a known precursor to illicitly manufactured fentanyl analogues.[1][5]
The DEA has moved to control halides of 4-anilinopiperidine as List I chemicals , subjecting them to stringent registration, record-keeping, and reporting requirements under the Controlled Substances Act (CSA).[5] Researchers and chemical suppliers must be acutely aware of these regulations to ensure full compliance and prevent diversion.
Example Experimental Protocol: N-Acylation
This protocol is a representative example of how the free base of the title compound would be used in a subsequent synthetic step.
Objective: To synthesize N-(1-acetylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide.
Methodology:
-
Salt-to-Base Conversion: Dissolve N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and saturated sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Reaction Setup: Re-dissolve the resulting free amine in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acylation: Add a suitable base, such as triethylamine (2.5 eq). Then, add acetyl chloride (2.2 eq) dropwise to the cooled solution. Rationale: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product via column chromatography on silica gel to obtain the pure N-(1-acetylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide.
-
Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.
Conclusion
N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is a compound of significant duality. On one hand, it is a highly valuable and versatile building block for medicinal chemists, enabling the exploration of novel chemical space and the development of potential new therapeutics targeting a range of diseases. Its fluorinated 4-anilinopiperidine core offers strategic advantages for drug design. On the other hand, its direct structural relationship to potent synthetic opioids places it under strict regulatory control. Professionals in the field must therefore approach this compound with a full understanding of its synthetic potential, its applications, and the critical importance of secure handling and legal compliance.
References
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LookChem. Cas 1193389-70-6, N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. [Link]
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ChemSrc. N-(4-Fluorophenyl)piperidin-4-amine | CAS#:38043-08-2. [Link]
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Federal Register. Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]
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PubChem. N-(4-fluorophenyl)piperidin-4-amine dihydrochloride | C11H17Cl2FN2 | CID 45156253. [Link]
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